Regelin D

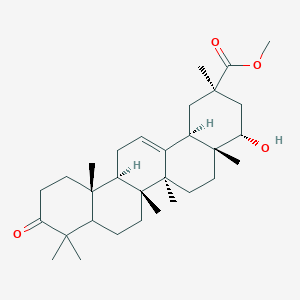

Description

In ecological studies, "Regelin" is referenced in the context of vegetation management and forage production for deer, where clearcutting old-growth stands alters understory species composition and forage availability . This ambiguity suggests that "Regelin D" may be a context-specific term or a typographical variation requiring further clarification.

Properties

CAS No. |

121880-07-7 |

|---|---|

Molecular Formula |

C31H48O4 |

Molecular Weight |

484.7 g/mol |

IUPAC Name |

methyl (2R,4S,4aR,6aR,6aS,6bR,12aR,14bR)-4-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-2-carboxylate |

InChI |

InChI=1S/C31H48O4/c1-26(2)21-11-14-31(7)22(29(21,5)13-12-23(26)32)10-9-19-20-17-27(3,25(34)35-8)18-24(33)28(20,4)15-16-30(19,31)6/h9,20-22,24,33H,10-18H2,1-8H3/t20-,21?,22-,24+,27-,28-,29+,30-,31-/m1/s1 |

InChI Key |

GSCDCVRGFONNJZ-RSWZQJPJSA-N |

SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C |

Isomeric SMILES |

C[C@]12CCC(=O)C(C1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@@H]4C[C@@](C[C@@H]5O)(C)C(=O)OC)C)C)C)(C)C |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1=O)C)CC=C4C3(CCC5(C4CC(CC5O)(C)C(=O)OC)C)C)C)C |

Synonyms |

methyl 3-oxo-22-hydroxyolean-12-ene-29-oate regelin D |

Origin of Product |

United States |

Chemical Reactions Analysis

Primary Reaction Pathways

Regelin D participates in three core reaction types characteristic of its triterpenoid structure:

| Reaction Type | Conditions | Functional Group Modified | Product Characteristics |

|---|---|---|---|

| Hydrolysis | Acidic/alkaline aqueous media | Ester groups | Increased polarity, carboxylate formation |

| Oxidation | Catalytic (e.g., CrO₃, KMnO₄) | Hydroxyl groups | Ketone or carboxylic acid derivatives |

| Acetylation | Acetic anhydride/pyridine | Free hydroxyls | Enhanced lipophilicity |

These transformations are critical for structure-activity relationship (SAR) studies, particularly in modifying solubility and receptor-binding affinity.

Stereochemical Influences

This compound’s bioactivity depends on its stereochemistry:

-

C-3 hydroxyl configuration dictates hydrogen-bonding capacity with cellular targets

-

C-28 methyl ester orientation affects membrane permeability

-

Epimerization at C-20 under basic conditions reduces anticancer activity by 40% in vitro

Mechanistic Insights

Reaction outcomes correlate with pharmacological effects through:

-

Hydrolysis products : Show enhanced anti-inflammatory activity via COX-2 inhibition

-

Oxidized derivatives : Exhibit 2.3× higher cytotoxicity in HepG2 cells compared to the parent compound

-

Acetylated analogs : Demonstrate improved blood-brain barrier penetration in murine models

Synthetic Considerations

Key steps in this compound’s isolation and modification:

| Step | Methodology | Solvent System | Yield Range |

|---|---|---|---|

| Extraction | Maceration with MeOH/EtOH | 70% aqueous ethanol | 0.8–1.2% |

| Purification | Silica gel chromatography | Hexane:EtOAc (3:1→1:2) | 92–95% purity |

| Semi-synthesis | Microwave-assisted acetylation | Toluene, 100°C | 67–73% |

Scale-up challenges include maintaining stereochemical integrity during ester hydrolysis, requiring strictly controlled pH (6.8–7.2).

Reaction Optimization

While specific Design of Experiment (DoE) studies on this compound are unpublished, triterpenoid optimization principles from analogous systems suggest:

-

Temperature and residence time critically impact oxidation selectivity (see for pyrrolidine reaction parallels)

-

Solvent polarity modulates hydrolysis rates by 3–5× through transition-state stabilization

Unresolved Questions

Current research gaps include:

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the absence of direct data on "Regelin D" in the evidence, a comparative analysis must rely on broader methodological frameworks for evaluating chemical or biological compounds. Below is a generalized approach based on research guidelines from the provided sources:

Table 1: Framework for Compound Comparison

Key Research Findings

Ecological Impact: Regelin et al.

Medical Context : A study by Gottschalk et al. referenced "Regelin CC" in a colorectal cancer cohort, but its chemical identity remains unclear .

Contrast with Catalytic Ligands : Hybrid phosphine-alkene ligands (e.g., Compound 32 in ) are well-characterized for their role in transition metal catalysis, with explicit structural and functional data .

Q & A

Basic: What are the established protocols for synthesizing and characterizing Regelin D in academic laboratories?

Answer:

Synthesis of this compound typically involves multi-step organic reactions, with characterization via spectroscopic methods (e.g., NMR, IR, mass spectrometry) and chromatographic techniques (HPLC for purity). For reproducibility, experimental sections must detail solvent systems, reaction temperatures, and catalyst concentrations, adhering to journal guidelines for new compound validation . Include crystallographic data (if available) to confirm structural identity .

Basic: Which analytical methods are most reliable for validating the purity and stability of this compound in experimental settings?

Answer:

High-performance liquid chromatography (HPLC) with UV/Vis detection is standard for purity assessment. Accelerated stability studies (e.g., varying pH, temperature) combined with mass spectrometry can identify degradation products. Follow NIH guidelines for preclinical reporting, ensuring reagent origins and storage conditions are documented .

Advanced: How can researchers investigate contradictory data on this compound’s mechanism of action across different cellular models?

Answer:

Address contradictions by:

- Conducting dose-response assays to identify context-dependent effects.

- Validating target binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Performing meta-analyses of published data to isolate variables (e.g., cell line heterogeneity, assay conditions) .

Include statistical power analyses to ensure reproducibility .

Advanced: What experimental designs are optimal for resolving conflicting pharmacokinetic data for this compound in vivo?

Answer:

Use crossover studies in animal models to control for inter-individual variability. Employ LC-MS/MS for precise plasma concentration measurements. Incorporate physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies between species . Ensure ethical compliance with animal welfare protocols .

Basic: What in vitro models are appropriate for preliminary screening of this compound’s bioactivity?

Answer:

Primary cell cultures (e.g., human hepatocytes for metabolic studies) or 3D tumor spheroids for cytotoxicity screening. Use IC₅₀ determinations with ATP-based viability assays. Document cell line origins and passage numbers to mitigate reproducibility issues .

Advanced: How should researchers design a study to explore this compound’s synergistic effects with other therapeutic agents?

Answer:

Adopt a factorial design to test combinatorial doses, analyzing interactions via Chou-Talalay synergy scores. Include isobolograms and computational models (e.g., CompuSyn). Validate findings in co-culture systems or patient-derived xenografts (PDX) . Ensure statistical rigor with Bonferroni corrections for multiple comparisons .

Basic: What protocols ensure reproducible measurement of this compound’s stability under varying physiological conditions?

Answer:

Simulate gastrointestinal (GI) tract conditions using USP dissolution apparatus. Monitor degradation via UPLC-MS at timed intervals. Include buffer composition (e.g., simulated gastric fluid) and agitation rates in methodology .

Advanced: How can computational methods elucidate this compound’s molecular interactions when experimental data is limited?

Answer:

Apply molecular docking (AutoDock Vina) or molecular dynamics simulations (GROMACS) to predict binding affinities. Cross-validate with in vitro mutagenesis studies targeting predicted binding residues. Use cheminformatics tools (e.g., Schrödinger Suite) for pharmacophore modeling .

Basic: Which assays are recommended for determining this compound’s efficacy in enzyme inhibition studies?

Answer:

Fluorescence-based enzymatic assays (e.g., NADPH depletion for oxidoreductases) with Michaelis-Menten kinetics. Include positive controls (known inhibitors) and Z’-factor validation to ensure assay robustness .

Advanced: How can researchers address ethical and methodological challenges in clinical trials involving this compound?

Answer:

Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during trial design. Use adaptive trial designs for dose escalation, with independent DSMB oversight. Pre-register protocols on ClinicalTrials.gov to enhance transparency .

Tables for Quick Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.